molecular formula C11H13N3 B1650168 5-(Piperidin-4-yl)nicotinonitrile CAS No. 1138217-85-2

5-(Piperidin-4-yl)nicotinonitrile

Cat. No.: B1650168
CAS No.: 1138217-85-2
M. Wt: 187.24
InChI Key: PXRCGXCRANVQGC-UHFFFAOYSA-N
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Description

The Foundational Pillars: Nicotinonitrile and Piperidine (B6355638) in Drug Discovery

The individual contributions of nicotinonitrile and piperidine to the pharmacopeia are vast and well-documented. Their frequent appearance in a multitude of clinically successful drugs underscores their importance as "privileged structures" in the field of drug design.

Nicotinonitrile Derivatives: A Scaffold of Diverse Biological Promise

The nicotinonitrile, or 3-cyanopyridine, nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its wide array of pharmacological activities. ekb.egresearchgate.net This structural motif is a key component in several marketed drugs, including bosutinib, neratinib, milrinone, and olprinone. ekb.egresearchgate.netekb.eg The pyridine (B92270) ring is a common N-heteroaromatic system found in various physiologically active compounds and natural products like nicotinic acid and vitamin B6. ekb.egresearchgate.net

The incorporation of the cyano group at the 3-position of the pyridine ring imparts specific electronic properties and hydrogen bonding capabilities that can be crucial for molecular recognition at biological targets. Research has demonstrated that nicotinonitrile derivatives possess a broad spectrum of biological activities, as detailed in the table below. ekb.egresearchgate.net

Biological ActivityResearch Findings
Anticancer Nicotinonitrile hybrids have been investigated for their anticancer effects through various mechanisms, including the inhibition of kinases such as Aurora kinases and PIM-1 kinase. ekb.egresearchgate.net Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. ekb.egresearchgate.net For instance, certain novel nicotinonitrile derivatives bearing imino moieties have demonstrated potent antiproliferative activity by inhibiting tyrosine kinase. nih.gov
Antioxidant Several synthesized 3-cyano-2-substituted pyridine hybrids have exhibited antioxidant properties. ekb.egresearchgate.net
Anti-inflammatory The nicotinonitrile scaffold has been incorporated into molecules demonstrating anti-inflammatory activity. ekb.egresearchgate.net
Antimicrobial Cyanopyridine derivatives are recognized for their activity against both Gram-positive and Gram-negative bacteria. ekb.eg
Other Activities Nicotinonitrile derivatives have also been explored as acetylcholinesterase inhibitors, anti-tubulin agents, bronchodilators, and A1 adenosine (B11128) receptor antagonists. ekb.egresearchgate.net They have also shown potential as molluscicidal agents. nih.gov

The adaptability of the nicotinonitrile core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile and making it a continuously attractive starting point for the development of new therapeutic agents. ekb.eg

The Piperidine Ring: A Cornerstone of Modern Pharmaceuticals

The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical agents. encyclopedia.pubnih.gov Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve aqueous solubility and its role as a versatile scaffold for introducing a wide range of substituents with precise stereochemical control. encyclopedia.pubthieme-connect.com Piperidine derivatives are found in over twenty classes of drugs, highlighting their immense therapeutic importance. encyclopedia.pubnih.gov

The significance of the piperidine moiety is evident in its presence in both natural products and synthetic drugs. encyclopedia.pub Many alkaloids, such as piperine (B192125), the active component of black pepper, feature this ring and exhibit a wide range of biological effects, including anti-inflammatory and anticancer properties. encyclopedia.pub

In the realm of synthetic pharmaceuticals, the piperidine scaffold is a key building block for drugs targeting a multitude of conditions. marketresearchintellect.com

Therapeutic AreaExamples of Piperidine-Containing Drug Classes
Oncology Anticancer agents, including inhibitors of pro-tumorigenic receptors and apoptosis initiators. encyclopedia.pubtaylorandfrancis.com
Central Nervous System Antipsychotics, antidepressants, analgesics for neuropathic pain, and drugs for Alzheimer's disease therapy. encyclopedia.pubmarketresearchintellect.com
Infectious Diseases Antibiotics and antiparasitic drugs. encyclopedia.pub
Other Antihistamines, antioxidants, and vasodilators. encyclopedia.pubtaylorandfrancis.com

The introduction of chiral piperidine scaffolds can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiotoxicity. thieme-connect.com This makes the piperidine ring a highly valuable component in the design of new and improved drug candidates. marketresearchintellect.com

Strategic Synergy and Hybridization in Novel Compound Design

The design of hybrid molecules can follow several approaches, including the direct linkage of two drug molecules, merging them, or connecting them via a flexible or rigid spacer. researchgate.net This approach has several potential advantages over combination therapy, such as a single, predictable pharmacokinetic profile. nih.gov The pharmacophore hybridization strategy has been successfully employed to develop multi-target drugs for complex diseases by combining the structural features of known bioactive compounds. researchgate.netrsc.org

In the context of piperidine-nicotinonitrile hybrids, this strategy seeks to leverage the diverse biological activities of the nicotinonitrile scaffold with the favorable pharmaceutical properties conferred by the piperidine ring. The piperidine moiety can act as a versatile anchor, allowing for the exploration of different substitution patterns to optimize interactions with a biological target, while the nicotinonitrile portion often serves as a key pharmacophoric element responsible for the primary biological activity.

An Introduction to 5-(Piperidin-4-yl)nicotinonitrile and Its Relatives

The fusion of the piperidine and nicotinonitrile scaffolds gives rise to a class of compounds with significant potential in medicinal chemistry. The parent structure, this compound, serves as a foundational template for the design of numerous analogues.

Structural Classification within Heterocyclic Chemistry

From a chemical classification standpoint, this compound is a bicyclic heterocyclic compound. It is composed of two distinct heterocyclic rings linked by a carbon-carbon single bond:

A pyridine ring: This is an aromatic six-membered ring containing one nitrogen atom. In this specific case, it is substituted with a cyano group, making it a nicotinonitrile derivative.

A piperidine ring: This is a saturated six-membered ring containing one nitrogen atom.

The linkage between the C4 position of the piperidine ring and the C5 position of the nicotinonitrile ring defines the specific isomer. This structural arrangement provides a rigid framework while allowing for conformational flexibility of the piperidine ring, which can be crucial for receptor binding.

Common Piperidine-Nicotinonitrile Analogues Investigated in Research

The this compound scaffold has served as a template for the development of a variety of analogues with diverse biological targets. Researchers have systematically modified both the piperidine and nicotinonitrile rings to explore structure-activity relationships (SAR).

Analogue ClassGeneral Structure / ModificationInvestigated Biological Target(s)
N-Substituted Piperidine Analogues The nitrogen atom of the piperidine ring is often substituted with various functional groups, including alkyl, aryl, and acyl moieties.These modifications can modulate solubility, cell permeability, and target engagement. For example, N-arylpiperazine derivatives have been studied for their anticancer activities. mdpi.com
Substituted Pyridine Ring Analogues Modifications to the nicotinonitrile ring, such as the introduction of amino, alkoxy, or other groups, can alter the electronic properties and hydrogen bonding potential.These changes can fine-tune the compound's affinity and selectivity for its biological target. For instance, analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been explored. nih.gov
Fused Ring Systems In some cases, the piperidine or nicotinonitrile ring is fused to other ring systems to create more complex, conformationally constrained structures.This strategy aims to lock the molecule into a bioactive conformation.
Bioisosteric Replacements The cyano group of the nicotinonitrile or the piperidine ring itself may be replaced with other functional groups or rings with similar steric and electronic properties.For example, pyrimidine (B1678525) analogues such as 5-(piperidin-4-yl)pyrimidine (B3281410) have been synthesized. uni.lu Other related structures include 5-(piperazin-1-ylmethyl)nicotinonitrile nih.gov and more complex methanone (B1245722) derivatives. nih.gov

One notable example from the broader class of piperidinyl-pyrimidine analogues is a series of potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). nih.gov In this series, structure-activity relationship studies identified compounds with high potency and selectivity, demonstrating the therapeutic potential of this hybrid scaffold. nih.gov The development of such analogues highlights the versatility of the piperidine-nicotinonitrile framework in generating novel and effective modulators of biological systems.

Historical Context of Nicotinonitrile Chemistry and its Evolution in Medicinal Applications

The journey of nicotinonitrile, also known as 3-cyanopyridine, in the realm of science began with early synthetic explorations. Its preparation has been documented through various chemical reactions, including the dehydration of nicotinamide (B372718) using reagents like phosphorus pentoxide and the reaction of nicotinic acid with ammonia (B1221849) over a dehydrating catalyst. orgsyn.org These foundational synthetic methods paved the way for more extensive investigations into its chemical and biological properties.

The pyridine ring itself is a fundamental unit in numerous natural and synthetic compounds with significant physiological roles. nih.gov The addition of a nitrile (-C≡N) group to this ring to form nicotinonitrile introduces unique electronic properties and the ability to act as a hydrogen bond acceptor, which has proven to be highly advantageous in drug design. frontiersin.org This has led to the incorporation of the nicotinonitrile moiety into a wide array of molecules with diverse pharmacological activities.

Over the decades, research has revealed the remarkable therapeutic potential of nicotinonitrile derivatives. These compounds have been shown to exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and cardiotonic properties. longdom.org A significant milestone in the evolution of nicotinonitrile's medicinal application was the discovery of its potent anticancer activity. longdom.orgnih.gov This has spurred considerable research into developing nicotinonitrile-based compounds that can interfere with various biological targets implicated in cancer, such as kinases and other proteins involved in cell survival. longdom.org

The versatility of the nicotinonitrile scaffold is further demonstrated by its presence in several commercially successful drugs. Medications such as Bosutinib, used to treat chronic myeloid leukemia, and Milrinone, a cardiotonic agent, feature this core structure, underscoring its importance in contemporary medicine. nih.gov The continued exploration of nicotinonitrile-based hybrids, including their fusion with other pharmacologically significant motifs like the piperidine ring, represents a dynamic and promising frontier in the quest for new and more effective therapies. longdom.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h5,7-8,10,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCGXCRANVQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275147
Record name 5-(4-Piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275147
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138217-85-2
Record name 5-(4-Piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138217-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Piperidin 4 Yl Nicotinonitrile and Its Structural Analogues

General Synthetic Strategies for Nicotinonitrile Derivatives

The construction of the nicotinonitrile ring system is a cornerstone of pyridine (B92270) chemistry, with numerous methods developed to create this versatile scaffold. These strategies often prioritize efficiency, atom economy, and the ability to introduce diverse functional groups. Key approaches include one-pot multicomponent reactions, dedicated cyclization reactions, and condensation of precursor molecules.

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like nicotinonitrile derivatives in a single step from three or more starting materials. frontiersin.org This approach enhances synthetic efficiency by minimizing intermediate purification steps, saving time and resources. tandfonline.com

A common MCR strategy for synthesizing highly substituted pyridines involves the reaction of aldehydes, malononitrile, and a nitrogen source such as ammonium acetate. tandfonline.comresearchgate.net These reactions are often catalyzed by a base like triethylamine or piperidine (B6355638) and can be performed under solvent-free conditions or in solvents like ethanol. tandfonline.comresearchgate.nettandfonline.com The process typically proceeds through a cascade of reactions, including condensation, Michael addition, and subsequent cyclization and aromatization to yield the final nicotinonitrile product. The diversity-oriented nature of MCRs allows for the creation of large libraries of compounds for biological screening. researchgate.net

Table 1: Examples of One-Pot Multicomponent Reactions for Nicotinonitrile Synthesis
Reactant 1Reactant 2Nitrogen SourceCatalyst/ConditionsProduct TypeReference
Aromatic AldehydeMalononitrileAmmonium AcetateTriethylamine, Solvent-free2-Amino-3-cyanopyridines tandfonline.com
ChalconeMalononitrileAmmonium AcetateEthanol, Reflux2-Aminonicotinonitriles nih.gov
Aromatic AldehydeDiethyl AcetylenedicarboxylateHydroxylamine-O-sulfonic acidTwo-step, one-potIsoxazole derivatives (related heterocycles) frontiersin.org
IsatinMalononitrilePrimary Amine & Dialkyl but-2-ynedioateIodine, Aqueous ethanolSpiro[indoline-3,4'-pyridine] frontiersin.org

Cyclization is the critical ring-forming step in many nicotinonitrile syntheses. chemistry-online.com This process involves the intramolecular reaction of a linear precursor to form the stable six-membered pyridine ring. The specific mechanism of cyclization can vary depending on the substrates and reaction conditions.

Condensation reactions are essential for assembling the acyclic precursors required for subsequent cyclization into the nicotinonitrile ring. wikipedia.orglibretexts.org A classic example is the Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene compound like malononitrile, often catalyzed by a base. frontiersin.org

In the synthesis of various nicotinonitrile derivatives, 3-oxo-2-arylhydrazonopropanals have been used as key precursors. These compounds condense with active methylene nitriles, such as ethyl cyanoacetate, to form intermediates that can then cyclize. nih.govnih.gov The reaction conditions can be tuned to favor the formation of different products; for instance, the presence or absence of a high concentration of ammonium acetate can direct the pathway toward either 2-hydroxy- or 2-aminonicotinates. nih.gov These condensation steps are crucial as they build the carbon framework and introduce the necessary functional groups for the final ring-closing event.

Specific Synthetic Routes to Piperidine-Substituted Nicotinonitrile Compounds

Synthesizing molecules where a piperidine ring is attached to a nicotinonitrile core requires specialized methods that can form a stable carbon-carbon or carbon-nitrogen bond between the two heterocyclic systems.

The introduction of the piperidin-4-yl group can be achieved through several strategic approaches. One common method involves the nucleophilic substitution reaction of a nicotinonitrile derivative bearing a leaving group (such as a halogen) with a suitable piperidine precursor. For example, the synthesis of 6-(Piperidin-4-ylamino)-nicotinonitrile involves reacting a nicotinonitrile derivative with a piperidine derivative. smolecule.com For the synthesis of 5-(piperidin-4-yl)nicotinonitrile, this would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halonicotinonitrile and a 4-organometallic piperidine reagent (e.g., piperidin-4-ylboronic acid).

Alternatively, the piperidine ring can be formed from a pre-existing pyridine ring through hydrogenation. wikipedia.org A synthetic route could involve coupling a pyridine-4-yl group to the 5-position of the nicotinonitrile core, followed by catalytic hydrogenation of the pyridine ring to the desired piperidine. nih.govorganic-chemistry.org The synthesis of substituted piperidines is a well-developed field, with methods including reductive amination, aza-Diels-Alder reactions, and various cyclization strategies that could be adapted to build the piperidine ring onto a functionalized nicotinonitrile precursor. researchgate.net

Catalysts and reaction conditions play a pivotal role in the synthesis of piperidine-substituted nicotinonitriles, influencing reaction rates, yields, and selectivity. A notable aspect of this chemistry is the dual role of piperidine itself. While it is a structural component of the target molecule, piperidine is also widely used as a basic catalyst in organic synthesis. wikipedia.orgijnrd.org

In the context of nicotinonitrile synthesis, a catalytic amount of piperidine is often employed to facilitate condensation reactions, such as the reaction between chalcones and malononitrile in refluxing ethanol. researchgate.netnih.gov Its basicity is sufficient to deprotonate active methylene compounds, initiating the reaction sequence that leads to the cyclized product. Other bases like triethylamine are also commonly used. tandfonline.com Beyond basic catalysts, transition metals are crucial for cross-coupling reactions (e.g., palladium catalysts for Suzuki coupling) and for the hydrogenation of pyridine precursors to piperidines, where catalysts based on rhodium, ruthenium, or molybdenum are often employed. wikipedia.orgnih.govgoogle.com The choice of solvent, temperature, and pressure are also critical parameters that must be optimized for each specific synthetic transformation. nih.gov

Table 2: Role of Catalysts and Reagents in Synthesis
Reagent/CatalystRoleReaction TypeExampleReference
PiperidineBase CatalystCondensation/CyclizationSynthesis of 2-oxo-nicotinonitriles in ethanol. researchgate.net
TriethylamineBase CatalystOne-Pot MCRSynthesis of substituted pyridines from aldehydes and malononitrile. tandfonline.comtandfonline.com
Palladium ComplexesCatalystCross-Coupling (e.g., Suzuki)Coupling of a halo-nicotinonitrile with a boronic acid. nih.gov
Rhodium/Ruthenium on CarbonCatalystHydrogenationReduction of a pyridine ring to a piperidine ring. nih.govorganic-chemistry.org
Molybdenum DisulfideCatalystHydrogenationIndustrial production of piperidine from pyridine. wikipedia.org

Functionalization and Derivatization Strategies on the Piperidine Ring

The piperidine ring of this compound offers a prime site for chemical modification, particularly at the nitrogen atom. This allows for the introduction of a wide array of substituents, which can significantly alter the molecule's physicochemical properties and biological activity.

Common derivatization strategies involve N-alkylation and N-acylation reactions. google.comsmolecule.com N-alkylation can be achieved by reacting the piperidine with various alkyl halides. For instance, treatment with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) allows for the attachment of alkyl groups to the piperidine nitrogen. google.comresearchgate.net To drive the reaction to completion and neutralize the acid formed, a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF) is often employed. researchgate.net Reductive amination, which involves reacting the piperidine with a carbonyl compound, is another viable method for introducing N-alkyl groups. google.com

N-acylation is another key strategy, where the piperidine is reacted with acylating agents like acyl chlorides or anhydrides. This introduces an amide functionality, which can serve as a key interaction point in biological systems. For example, reacting a piperidine-containing compound with chloroacetyl chloride is a common step in building more complex molecules. mdpi.com These functionalization reactions are crucial for creating libraries of diverse compounds for screening purposes. nih.gov

Reaction TypeReagentsConditionsResulting Functional Group
N-Alkylation Alkyl halide (e.g., R-Br, R-I)Base (e.g., K₂CO₃, NaH), Solvent (e.g., ACN, DMF), Room Temp.N-Alkyl Piperidine
Reductive Amination Aldehyde or Ketone (R₂C=O)Reducing AgentN-Alkyl Piperidine
N-Acylation Acyl Halide (e.g., RCOCl)Base (optional), SolventN-Acyl Piperidine (Amide)

This table summarizes common strategies for modifying the piperidine nitrogen.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, yield, and environmental footprint of synthesizing this compound and its analogues, advanced techniques are employed. These methods aim to reduce reaction times, minimize waste, and facilitate large-scale production.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.govrsc.org The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyridine and piperidine derivatives. mdpi.commdpi.comnih.gov For example, multi-component reactions to build substituted pyridine rings and condensation reactions to form derivatives can be performed efficiently under microwave conditions, often in greener solvents or even solvent-free conditions. nih.govresearchgate.net

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they reduce volatile organic compound emissions and simplify product purification. researchgate.net For the synthesis of nicotinonitrile derivatives, one-pot multi-component reactions can be conducted under solvent-free conditions, sometimes with catalytic agents, to produce the desired products in high purity and excellent yields. researchgate.netresearchgate.net This approach is not only environmentally friendly but also economically advantageous due to reduced solvent costs and waste disposal.

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of factors like cost, safety, efficiency, and environmental impact. nih.gov For nicotinonitrile-containing compounds, industrial production often relies on processes like the ammoxidation of substituted pyridines, such as 3-methylpyridine, using catalysts at high temperatures. nih.govwikipedia.orggoogle.com

Chemical Transformations and Further Derivatization of Piperidine-Nicotinonitrile Conjugates

Beyond modifying the piperidine ring, the nitrile group on the nicotinonitrile scaffold is a versatile functional handle for further chemical transformations, allowing for the creation of a wide range of derivatives. smolecule.com

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, making it a gateway to several important functional groups. libretexts.orgchemistrysteps.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a primary amide (nicotinamide derivative) and subsequently a carboxylic acid (nicotinic acid derivative). libretexts.orgchemistrysteps.comacs.org This transformation is fundamental in both laboratory synthesis and industrial processes, where enzymatic hydrolysis is sometimes used for selectivity. wikipedia.orgwikipedia.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This conversion of a nitrile to an aminomethyl group provides a flexible linker for further conjugation.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the nitrile carbon. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This reaction is a powerful carbon-carbon bond-forming strategy, allowing for the attachment of various alkyl or aryl groups adjacent to the pyridine ring.

Reaction TypeReagentsIntermediateFinal Product
Acid/Base Hydrolysis H₃O⁺ or OH⁻/H₂OAmideCarboxylic Acid
Reduction LiAlH₄, then H₂OImine AnionPrimary Amine
Grignard Reaction R-MgX, then H₃O⁺Imine SaltKetone

This table outlines key transformations of the nitrile functional group.

Modifications and Substitutions on the Pyridine Ring

The pyridine ring of this compound is a key site for structural modification. The electronic nature of the ring, influenced by the electron-withdrawing cyano group and the piperidinyl substituent, dictates its reactivity towards various reagents. Both electrophilic and nucleophilic substitution reactions can be employed to introduce a diverse range of functional groups onto the pyridine moiety, although the specific conditions and outcomes are highly dependent on the existing substituents.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups can facilitate such reactions. For pyridine derivatives, electrophilic substitution is often challenging and may require harsh conditions. Nitration of the pyridine ring, for instance, typically requires strong acids and high temperatures.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups and a leaving group at an appropriate position. The cyano group at the 3-position of the nicotinonitrile core significantly activates the ring for nucleophilic attack. For example, a halogen atom at the 2- or 6-position of a 5-cyanopyridine can be readily displaced by various nucleophiles.

While specific examples of direct substitution on the unsubstituted pyridine ring of this compound are not extensively detailed in the provided search results, the general principles of pyridine chemistry suggest that modifications would likely involve initial functionalization, such as halogenation, followed by nucleophilic substitution.

Table 1: Examples of Pyridine Ring Modifications on Related Nicotinonitrile Analogues

Starting MaterialReagent(s)ConditionsProductReference
2-Chloro-3-cyanopyridineMethanol, SodiumReflux2-Methoxy-3-cyanopyridine nih.gov
2-Chloro-3-cyanopyridineThioureaButanol, Reflux3-Cyanopyridine-2-thione nih.gov
2-Aryl-5-chloro-6-cyano-7-methylindolizineAminesRoom Temperature or Heat2-Aryl-5-amino-6-cyano-7-methylindolizine nih.gov

This table presents examples of nucleophilic substitution on chloro-substituted cyanopyridine systems, which serve as models for potential modifications on a functionalized this compound core.

Derivatization at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a prime location for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule.

N-Alkylation: The nucleophilic nitrogen of the piperidine can readily react with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to afford N-alkylated derivatives. Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups.

N-Acylation: Acylation of the piperidine nitrogen is typically achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational properties of the molecule.

N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be accomplished through nucleophilic aromatic substitution reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions allow for the incorporation of diverse aromatic systems, providing opportunities to explore interactions with aromatic binding pockets in biological targets.

Table 2: General Methodologies for Derivatization at the Piperidine Nitrogen

Reaction TypeReagent ClassGeneral ConditionsProduct Type
N-AlkylationAlkyl halide (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)5-(1-Alkylpiperidin-4-yl)nicotinonitrile
N-AcylationAcyl chloride (RCOCl) or Carboxylic acid (RCOOH)Base (e.g., Et₃N, pyridine) or Coupling agent (e.g., EDC, HOBt)5-(1-Acylpiperidin-4-yl)nicotinonitrile
N-ArylationAryl halide (Ar-X)Palladium or Copper catalyst, Base, Ligand5-(1-Arylpiperidin-4-yl)nicotinonitrile

This table outlines general approaches for the derivatization of the piperidine nitrogen, which are applicable to the this compound scaffold.

Detailed research findings on the specific application of these derivatization strategies to this compound itself are limited in the provided search results. However, these well-established methodologies for piperidine modification form the basis for the synthesis of a diverse library of analogues for further investigation.

Preclinical Pharmacological Spectrum and Target Engagement of Piperidine Nicotinonitrile Derivatives

Broad-Spectrum Biological Activities of Nicotinonitrile Scaffolds

The versatility of the nicotinonitrile scaffold allows for its incorporation into a diverse range of molecular structures, leading to a wide spectrum of pharmacological effects. ekb.egresearchgate.net Several marketed drugs, such as bosutinib, milrinone, and neratinib, contain the nicotinonitrile core, highlighting its therapeutic importance. bohrium.comresearchgate.net

Antimicrobial Efficacy (e.g., against Gram-positive and Gram-negative bacterial strains)

Nicotinonitrile derivatives have demonstrated notable antimicrobial properties. nih.gov Studies have shown that certain bis-nicotinonitrile derivatives are active against various microorganisms. researchgate.net For instance, newly synthesized acylhydrazones based on nicotinic acid have shown significant activity against Gram-positive bacteria and moderate activity against Candida species. nih.gov

Some nicotinamide (B372718) compounds, synthesized from nicotinic acid, have shown that Pseudomonas aeruginosa is particularly susceptible to these derivatives. mdpi.com Specifically, one compound significantly inhibited the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM. mdpi.com Another study on N'-nicotinoyl sulfonohydrazides revealed that some of these derivatives displayed outstanding antibacterial activity against Staphylococcus fecalis and moderate activity against Salmonella Paratyphi B and Escherichia coli. iaea.org

Derivatives of 1,3,4-oxadiazole (B1194373) containing a piperidine (B6355638) moiety have been synthesized and evaluated for their antibacterial activity. These compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br

Compound ClassTarget MicroorganismObserved ActivityReference
Acylhydrazones of Nicotinic AcidGram-positive bacteriaVery significant activity nih.gov
Nicotinamide DerivativesPseudomonas aeruginosa, Klebsiella pneumoniaeSignificant inhibition at 0.016 mM mdpi.com
N'-nicotinoyl sulfonohydrazidesStaphylococcus fecalisOutstanding activity iaea.org
Piperidine-containing 1,3,4-oxadiazolesSalmonella typhi, Bacillus subtilisModerate to strong activity scielo.br

Anticancer and Antiproliferative Potential

The anticancer properties of nicotinonitrile and piperidine scaffolds are well-documented. ekb.egnih.govnih.gov Nicotinonitrile hybrids have been shown to exert anticancer effects through various mechanisms, including the inhibition of Aurora kinases, which are crucial for mitotic progression. ekb.eg

Several studies have highlighted the potent antiproliferative effects of novel nicotinonitrile derivatives. For example, certain fused nicotinonitrile derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS). nih.gov Another study reported that newly synthesized pyridinethione and thienopyridine derivatives were selectively active against human liver and colon cancer cells. nih.govacs.org

Piperidine itself is a key structural element in many anticancer drugs. researchgate.netresearcher.life Its derivatives have shown potential against breast, prostate, colon, lung, and ovarian cancers by regulating crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt. nih.gov Novel nicotinonitrile derivatives bearing imino moieties have been shown to induce apoptosis and inhibit tyrosine kinase in breast and colon cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range (~1-3 µM). nih.gov

Compound/DerivativeCancer Cell Line(s)Key FindingsReference
Fused Nicotinonitrile DerivativesNCI-H460 (Lung), MCF-7 (Breast), SF-268 (CNS)Showed significant cytotoxic activity. nih.gov
Pyridinethione and Thienopyridine DerivativesLiver and Colon Cancer CellsSelectively active with a good safety profile. nih.govacs.org
Nicotinonitrile Derivatives with Imino MoietiesMCF-7 (Breast), HCT-116 (Colon)IC50 values of ~1-3 µM; induced apoptosis and inhibited tyrosine kinase. nih.gov
Piperidine DerivativesBreast, Prostate, Colon, Lung, OvarianRegulate key cancer signaling pathways. nih.gov

Anti-inflammatory Properties

Nicotinonitrile conjugates have been developed as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin (B15479496) synthesis. ekb.egresearchgate.net Several derivatives have shown anti-inflammatory activity comparable to or even exceeding that of reference drugs like indomethacin (B1671933) and celecoxib. ekb.eg

For instance, certain S-alkyl and N-alkyl derivatives of 3-cyano-2-substituted pyridines were found to be more effective than indomethacin in reducing edema. ekb.eg Similarly, a 3-cyano-2-pyridone derivative exhibited anti-inflammatory efficacy comparable to nimesulide (B1678887) by inhibiting the COX-2 enzyme. ekb.eg Two series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity in macrophage models without affecting cell viability. nih.gov

Other Significant Biological Activities (e.g., Antioxidant, Anti-Alzheimer’s, Anticonvulsant, Antiviral)

The nicotinonitrile scaffold is associated with a variety of other biological activities. ekb.egresearchgate.net

Antioxidant Activity: Nicotinonitrile derivatives, including those with a furan (B31954) moiety, have demonstrated promising in vitro antioxidant activities. ekb.eg

Anti-Alzheimer’s Potential: Piperidine derivatives have been designed with dual inhibitory action against acetylcholinesterase (AChE) and β-amyloid peptide aggregation, key targets in Alzheimer's disease therapy. nih.gov Certain nicotinonitrile derivatives have also been identified as potent inhibitors of the AChE enzyme. ekb.eg

Anticonvulsant and Antiviral Properties: The pyridine (B92270) nucleus, a core component of nicotinonitrile, is found in drugs with antiviral and other CNS-related activities. nih.gov

Elucidation of Specific Mechanisms of Action for Piperidine-Nicotinonitrile Compounds

Understanding the specific molecular targets of piperidine-nicotinonitrile compounds is crucial for developing selective and effective therapies.

Molecular Target Interaction Profiles (e.g., Enzymes, Receptors, Ion Channels)

The biological effects of piperidine-nicotinonitrile derivatives are mediated through their interactions with various molecular targets.

Enzymes: These compounds are known to inhibit a range of enzymes. For example, certain nicotinonitrile derivatives are potent inhibitors of tyrosine kinases, with IC50 values as low as 311 nM. nih.gov They also target urease, a bacterial enzyme, with some pyridylpiperazine hybrids showing IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. nih.gov Other targeted enzymes include cyclooxygenases (COX-1 and COX-2) and acetylcholinesterase (AChE). ekb.egscielo.brnih.gov

Receptors: Piperidine-nicotinonitrile derivatives can interact with various receptors. For instance, certain 2-amino nicotinonitrile derivatives have been synthesized as A2A adenosine (B11128) receptor antagonists. acs.org Dihydropyridine and pyridine derivatives have shown binding affinity for A1, A2A, and A3 adenosine receptor subtypes. nih.gov Additionally, some piperidine derivatives interact with the nicotinic cholinergic receptor complex, although not at the primary acetylcholine (B1216132) binding site, suggesting they interfere with the coupling mechanism between receptor binding and ion channel opening. nih.govnih.gov

Ion Channels: The permeability transition pore (PTP), a mitochondrial ion channel, is a target for some of these compounds. nih.gov While direct and specific modulators are still being sought, the involvement of such channels in major pathologies highlights their therapeutic potential. nih.gov

Modulation of Critical Cellular Signaling Pathways (e.g., Induction of Apoptosis, Inhibition of Cell Proliferation)

Derivatives of 5-(Piperidin-4-yl)nicotinonitrile have been shown to exert significant effects on fundamental cellular processes, including the induction of apoptosis and the inhibition of cell proliferation, which are crucial in cancer therapy.

One area of investigation has been the development of agonists for the human caseinolytic protease P (HsClpP), a key player in mitochondrial homeostasis. nih.gov Chemical agonism of HsClpP is emerging as a viable anticancer strategy. nih.gov A novel class of HsClpP agonists based on the 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold has been discovered. nih.gov One such compound, SL44, has demonstrated potent agonistic activity and effectively inhibits the proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Mechanistic studies revealed that SL44 induces the degradation of respiratory chain complex subunits, ultimately leading to apoptosis in HCC cells. nih.gov

Furthermore, research into other nicotinonitrile derivatives has highlighted their antiproliferative capabilities. For instance, certain fused nicotinonitrile derivatives have been synthesized and screened for their anticancer activity. researchgate.net Similarly, some newly synthesized substituted nicotinamides, using pyridine-2(1H)thione derivatives as a starting point, have shown interesting antitumor activity, particularly against hepatocellular and colon carcinoma cells. nih.govacs.org The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis. For example, newly synthesized purine (B94841) nucleobase analogs containing a piperazine (B1678402) moiety have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase. nih.gov

The modulation of cell cycle progression is another mechanism through which these compounds exert their antiproliferative effects. Studies on 1,4-dihydropyridine-based triazole derivatives have shown that they can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. mdpi.com

The table below summarizes the effects of selected piperidine-nicotinonitrile derivatives on cell signaling pathways.

Derivative ClassTarget PathwayEffectCell Line
5-(Piperidin-4-yl)-1,2,4-oxadiazolesHsClpP Agonism, Apoptosis InductionInhibition of proliferationHCCLM3
Fused NicotinonitrilesNot specifiedAnticancer activityVarious
Substituted NicotinamidesNot specifiedAntiproliferative activityHCT-116, HepG-2
Purine Nucleobase AnalogsSrc Inhibition, Apoptosis InductionCytotoxic effectsHuh7, HCT116, MCF7
1,4-Dihydropyridine-based TriazolesCell Cycle Arrest (G2/M)Antiproliferative activityCaco-2

Enzyme Inhibition Spectrum (e.g., Protein Kinases, Sphingosine 1-Phosphate Lyase, Akt1/Akt2)

The piperidine-nicotinonitrile scaffold has proven to be a versatile template for the design of inhibitors targeting a variety of enzymes implicated in disease pathogenesis.

A significant focus has been on the inhibition of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is involved in cancer cell survival and proliferation. nih.gov

In the context of HIV treatment, piperidin-4-yl-aminopyrimidine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have shown significant activity against wild-type HIV-1, with some exhibiting lower IC50 values than the established NNRTI, nevirapine. nih.gov

The table below provides an overview of the enzyme inhibition spectrum of piperidine-nicotinonitrile derivatives.

Derivative ClassTarget EnzymeTherapeutic Area
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesPIM-1 KinaseCancer
Piperidin-4-yl-aminopyrimidinesHIV-1 Reverse TranscriptaseHIV/AIDS

Receptor Agonist and Antagonist Activities (e.g., GABAA Receptors, Nicotinic Acetylcholine Receptors, Toll-like Receptors)

Piperidine-nicotinonitrile derivatives have demonstrated the ability to interact with a range of receptors, acting as both agonists and antagonists, which opens up avenues for their use in various therapeutic areas.

One notable example is the development of ligands for the nociceptin (B549756) receptor (NOP), a target for pain management. A series of N-(4-piperidinyl)-2-indolinones has been identified as a new structural class of NOP receptor ligands. nih.gov Interestingly, modifications to the piperidine N-substituent in this series have yielded both potent agonists and antagonists, offering a valuable tool for understanding the structure-activity relationships for NOP receptor modulation. nih.gov

In the field of oncology, derivatives of hydantoin (B18101) containing a pyridine group have been synthesized and studied for their androgen receptor (AR) antagonist activities. mdpi.com Several of these compounds exhibited AR antagonistic activity comparable or superior to the established drug enzalutamide, with some also showing better antiproliferative activity in prostate cancer cells. mdpi.com

Furthermore, the immunomodulatory potential of related compounds has been explored. For instance, thymopentin (B1683142), a synthetic peptide, has been shown to bind to the surface of lymphocytes and modulate their activity, suggesting a role in immune system regulation. nih.gov While not a direct piperidine-nicotinonitrile derivative, this highlights the broader potential of targeting immune receptors with related structures.

The table below summarizes the receptor activity of selected piperidine-nicotinonitrile derivatives.

Derivative ClassTarget ReceptorActivityTherapeutic Area
N-(4-Piperidinyl)-2-indolinonesNociceptin Receptor (NOP)Agonist and AntagonistPain Management
Hydantoin-pyridine derivativesAndrogen Receptor (AR)AntagonistProstate Cancer

Preclinical In Vitro and In Vivo Efficacy Studies

The therapeutic potential of piperidine-nicotinonitrile derivatives has been further validated through a series of preclinical studies, both in vitro using various cell lines and in vivo in relevant animal models. These studies have provided crucial insights into the efficacy and potential applications of these compounds.

Comprehensive Cell Line Studies (e.g., Breast Cancer MDA-MB-231, Hepatocellular Carcinoma HepG2, Cervical Carcinoma HeLa, Lung Cancer NCIH 460)

The anticancer activity of piperidine-nicotinonitrile derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies have demonstrated the broad-spectrum antiproliferative effects of these compounds.

For instance, a novel series of N-(piperidin-4-yl)benzamide derivatives showed significant inhibitory bioactivity in HepG2 (hepatocellular carcinoma) cells, with IC50 values in the low micromolar range. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target p21, leading to the upregulation of cleaved caspase-3 and subsequent apoptosis of the tumor cells. nih.gov

Similarly, newly synthesized nicotinonitrile derivatives have been tested against a variety of cancer cell lines, including HCT-116 (colon carcinoma), HepG-2, and MCF-7 (breast cancer). acs.org Several of these compounds exhibited selective activity against both liver and colon cancer cells, while showing low cytotoxicity against a non-tumor fibroblast-derived cell line, indicating a favorable safety profile. acs.org

Further studies with other nicotinonitrile derivatives have shown cytotoxic activity against McF-7 and HEPG2 cells. nih.gov Nicotinonitrile derivatives incorporating a pyrazole (B372694) moiety also demonstrated significant cytotoxic activity against hepatocellular and cervical carcinomas. nih.gov One particular derivative, 14a, was found to be highly effective against a range of cell lines, including NCIH 460 (lung cancer), with IC50 values in the nanomolar range. nih.gov

The table below presents a summary of the in vitro anticancer activity of various piperidine-nicotinonitrile derivatives.

Derivative ClassCell LineCancer TypeIC50 Value
N-(Piperidin-4-yl)benzamides (10b, 10j)HepG2Hepatocellular Carcinoma0.12 µM, 0.13 µM
Substituted NicotinamidesHCT-116, HepG-2Colon, Hepatocellular CarcinomaActive
Nicotinonitrile derivative 14aNCIH 460Lung Cancer25 ± 2.6 nM
Nicotinonitrile derivative 14aRKOP 27Colon Cancer16 ± 2 nM
Nicotinonitrile derivative 14aHeLaCervical Carcinoma127 ± 25 nM

Evaluation in Relevant Preclinical Animal Models (e.g., Anti-inflammatory Assays, Immunomodulatory Effects leading to Lymphopenia)

In addition to in vitro studies, the efficacy of piperidine-nicotinonitrile derivatives has been assessed in preclinical animal models, providing valuable information on their in vivo activity.

The anti-inflammatory properties of compounds related to the piperidine-nicotinonitrile structure have been investigated. For example, extracts from pepper (Capsicum annuum L.), which contain flavonoids with structural similarities to some of the discussed derivatives, have demonstrated anti-inflammatory effects in vitro by inhibiting the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in RAW 264.7 macrophage cells. mdpi.com These extracts also showed antioxidant activity by scavenging free radicals. mdpi.com While not a direct in vivo study of a specific piperidine-nicotinonitrile, this provides a rationale for their potential anti-inflammatory applications.

Furthermore, the immunomodulatory effects of related compounds have been explored. As mentioned previously, thymopentin has been shown to have immunomodulatory activity on lymphocytes. nih.gov Studies have demonstrated that it can promote lymphocyte proliferation and enhance the expression of certain cytokines, suggesting its potential to modulate immune responses in vivo. nih.gov

The table below summarizes the preclinical in vivo and related in vitro findings for piperidine-nicotinonitrile derivatives and related compounds.

Compound/Derivative ClassAnimal/Cell ModelKey Findings
Pepper Extracts (Flavonoids)RAW 264.7 MacrophagesInhibition of NO, IL-6, TNF-α production
ThymopentinBovine Supramammary Lymph Node LymphocytesPromoted lymphocyte proliferation, enhanced cytokine expression

Structure Activity Relationship Sar Studies of Piperidine Nicotinonitrile Compounds

Impact of Substitutions on the Piperidine (B6355638) Ring on Bioactivity

The piperidine ring is a fundamental structural component in a vast array of pharmaceutical compounds, significantly influencing their biological properties. ajchem-a.com Its conformation and the nature of its substituents are pivotal in determining the molecule's interaction with biological targets. In the context of 5-(Piperidin-4-yl)nicotinonitrile and its analogs, modifications to this saturated heterocycle are a key strategy for modulating bioactivity.

Influence of Positional Isomerism (e.g., Substitution at C-2, C-4, or C-5 of Piperidine)

The specific placement of substituents on the piperidine ring can dramatically alter a compound's pharmacological profile. The substitution pattern affects the molecule's stereochemistry and its ability to fit into a receptor's binding site.

Research on piperidine-substituted sulfonamides has demonstrated the importance of substituent positioning. For instance, the anticancer activity of certain compounds was highest when a methyl group was present on the 3 or 4-position of the piperidine ring. ajchem-a.com In contrast, a related compound where the piperidine ring was located further from the sulfonamide group and lacked a methyl substituent showed lower antitumor properties. ajchem-a.com This highlights that both the position of the substituent on the piperidine ring and the ring's proximity to other key functional groups are crucial for activity. ajchem-a.com

Furthermore, the synthesis of substituted piperidines via the reduction of corresponding pyridines can be influenced by the substituent positions. For example, the reduction of 2,4-substituted pyridines has been noted to be incomplete in some cases, potentially leading to the formation of tetrahydropyridines instead of the desired piperidines. mdpi.com This indicates that the substitution pattern can affect not only the final biological activity but also the synthetic accessibility of the target molecule.

Table 1: Effect of Positional Isomerism on Anticancer Activity

Compound SeriesPiperidine Substitution PositionObservationReference
Piperidine-substituted sulfonamidesMethyl group at C-3 or C-4Highest anticancer property observed. ajchem-a.com
Piperidine-substituted sulfonamidesUnsubstituted piperidine at a larger distanceLower antitumor property noted. ajchem-a.com

Effects of Substituents on the Piperidine Nitrogen (e.g., Acyl, Sulfonyl, Alkyl Moieties)

Modification of the piperidine nitrogen atom is a common and effective strategy for fine-tuning the pharmacological properties of piperidine-containing compounds. The basicity of the nitrogen and the steric and electronic properties of its substituent can govern receptor affinity and selectivity.

Studies on a series of piperidine naphthamides revealed that N-(1-Arylalkyl-piperidin-4-yl) carboxamides generally exhibit higher affinities for D(4.2) and 5-HT(2A) receptors compared to their N-(4-arylalkylamino-piperidin-1-yl) carboxamide analogs. nih.gov This underscores the importance of having the substituent directly on the piperidine nitrogen. Specifically, a benzyl (B1604629) moiety attached to the nitrogen of the piperidine in a 2-naphthamide (B1196476) series was found to be optimal for favorable interactions with these receptors. nih.gov Increasing the length of the linker between the phenyl ring and the basic nitrogen led to a decrease in affinity. nih.gov

Similarly, research into sigma receptor (S1R and S2R) ligands identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a potent S1R agonist, comparable in affinity to the reference compound haloperidol. nih.gov The benzylpiperidine derivatives in this study were found to be almost exclusively in their monoprotonated form at physiological pH, a state crucial for interaction with the receptors. nih.gov

The nature of the amine substituent also influences chemical reactivity. In zinc(II)-mediated nucleophilic addition of amines to nitriles, the type of substituent on the piperidine or piperazine (B1678402) ring affects the formation of the resulting amidine products. rsc.org

Table 2: Impact of N-Substitution on Receptor Affinity

Compound SeriesN-SubstituentKey FindingReceptor TargetReference
Piperidine NaphthamidesBenzylAppears to be the best choice for favorable interaction.D(4.2) and 5-HT(2A) nih.gov
Piperidine NaphthamidesPhenylpropylMost potent ligand in the 1-naphthamide (B1198061) series, but with reduced 5-HT(2A) affinity.D(4.2) nih.gov
Piperidine/Piperazine DerivativesBenzylHigh affinity, comparable to haloperidol. Acted as an S1R agonist.Sigma-1 Receptor (S1R) nih.gov

Role of Specific Functional Groups (e.g., Hydroxyl, Aminomethyl) on Biological Interactions

The introduction of specific functional groups onto the piperidine ring can create new points of interaction with a biological target, such as hydrogen bonding, which can enhance binding affinity and modulate activity.

Contribution of the Nicotinonitrile Moiety to Overall SAR

Significance of the Nitrile Group for Biological Interactions and Reactivity

The nitrile (cyano) group is a versatile functional group in medicinal chemistry, found in over 30 FDA-approved drugs. nih.gov Its unique properties allow it to participate in a wide range of interactions. The carbon atom of a nitrile is electrophilic, making it susceptible to nucleophilic addition reactions. wikipedia.org

From a biological standpoint, the nitrile group can engage in noncovalent interactions, such as hydrogen bonds with protein backbone or side-chain donors, and hydrophobic interactions. nih.gov It is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups that act as hydrogen bond acceptors. nih.gov Its strong electron-withdrawing nature can alter the electronic density of the attached pyridine (B92270) ring, potentially facilitating π–π stacking interactions with aromatic amino acid residues in a protein's binding site. nih.gov

In some cases, the nitrile group can act as a "warhead" to form a reversible covalent bond with a nucleophilic residue, such as serine or cysteine, in an enzyme's active site. nih.govnih.gov This ability to covalently bind can lead to potent and prolonged inhibition. Furthermore, incorporating a nitrile group can improve a drug's pharmacokinetic profile by enhancing properties like solubility and bioavailability. nih.gov

Table 3: Roles of the Nitrile Group in Drug Design

PropertyDescriptionReference
Biological InteractionsCan form hydrogen bonds, participate in hydrophobic interactions, and engage in π–π stacking. nih.govnih.gov
ReactivityActs as an electrophile, susceptible to nucleophilic addition. Can form reversible covalent bonds with enzyme active site residues (e.g., Serine, Cysteine). wikipedia.orgnih.gov
PharmacokineticsIncorporation can lead to enhanced solubility and improved bioavailability. nih.gov
BioisosterismCommonly regarded as a bioisostere of carbonyl, hydroxyl, and halogen groups. nih.gov

Influence of Substitutions on the Pyridine Ring (e.g., Aryl, Alkyl, Amino Groups)

Studies have shown that adding alkoxy (e.g., methoxy) substituents to the pyridine ring can significantly increase a compound's biological activity by enhancing its lipophilicity. researchgate.net The position of substitution is also critical. Research on 3-substituted 2,6-dichloropyridines found that the nature of the substituent at the 3-position (such as cyano vs. carboxylate) dictates the regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net

The electronic influence of substituents at the 4-position of the pyridine ring has been systematically studied. nih.govrsc.org Electron-donating groups (like -OH) were found to increase the electron density around a chelated metal center, while electron-withdrawing groups (like -NO2) decreased it. nih.govrsc.org This modulation of electron density directly impacts the coordination chemistry and potential interactions with biological targets. nih.gov

In the context of specific biological targets, substitutions on the pyridine ring of the nicotinic receptor agonist epibatidine (B1211577) produced a wide range of effects. nih.gov Fluoro, bromo, and amino analogs all displayed distinct profiles of affinity, efficacy, and potency at various nicotinic receptor subtypes. nih.gov Similarly, in a series of nicotinonitrile derivatives with antiproliferative activity, the insertion of hydroxyl (-OH) groups on the pyridine ring led to a significant reduction in the IC50 values against breast cancer cell lines, indicating enhanced potency. nih.gov

The Critical Influence of Linker Chemistry and Bridging Groups

The nature of the chemical linker connecting the piperidine ring to other molecular fragments is a critical determinant of a compound's biological activity. The length, flexibility, and chemical properties of this linker can significantly impact how the molecule interacts with its biological target.

One noteworthy example is the role of the ether linkage in a series of piperidine-based derivatives investigated as potential influenza virus inhibitors. Research has demonstrated that the ether linkage between a quinoline (B57606) moiety and the piperidine ring is crucial for the inhibitory activity of these compounds. rsc.org This finding underscores the importance of the specific chemical nature of the bridging group, as it dictates the optimal orientation and distance between key pharmacophoric elements, enabling effective binding to the target protein. Modifications to this linker, such as altering its length or replacing the ether oxygen with other atoms, have been shown to dramatically affect the compound's potency, highlighting the linker's direct participation in the binding interaction.

Rational Drug Design and the Quest for Optimized Compounds

The insights gained from SAR studies provide a roadmap for the rational design and optimization of drug candidates. By understanding which parts of a molecule are essential for activity and which can be modified, medicinal chemists can systematically fine-tune the structure to enhance desired properties like potency and selectivity, while minimizing undesirable off-target effects.

A compelling case of rational drug design can be seen in the development of agonists for the human caseinolytic protease P (HsClpP), a potential anticancer target. In a study focused on 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, a close structural analog to the this compound scaffold, researchers successfully optimized a hit compound to yield a significantly more potent and effective agent. nih.gov The initial hit compound, ADX-47273, was improved upon through systematic structural modifications guided by SAR principles. This led to the discovery of compound SL44, which exhibited a 21.4-fold increase in potency in inhibiting the proliferation of hepatocellular carcinoma cells. nih.gov This optimization was achieved by exploring different substituents on the piperidine nitrogen and the phenyl ring, demonstrating how rational modifications can lead to a substantial enhancement in therapeutic efficacy.

Furthermore, studies on other piperidine-containing scaffolds, such as 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, have utilized computational docking studies to visualize how these molecules interact with their target receptors. nih.gov These computational models, in conjunction with experimental SAR data, provide a powerful tool for understanding the binding modes of these compounds at a molecular level. This knowledge allows for the design of new analogs with improved binding affinity and selectivity by strategically placing substituents that can form favorable interactions with specific amino acid residues in the target's binding pocket.

Computational Approaches in the Research of Piperidine Nicotinonitrile Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of piperidine-nicotinonitrile derivatives, it is employed to understand how these compounds interact with their biological targets at a molecular level.

A primary application of molecular docking is the identification of potential binding sites on a protein target. By simulating the interaction between the ligand (the piperidine-nicotinonitrile derivative) and the protein, researchers can predict the most likely binding pocket. This process is crucial for understanding the compound's mechanism of action.

Once a binding site is identified, docking simulations can provide an estimation of the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov For instance, in studies on piperidine (B6355638) derivatives targeting the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors (nAChRs), molecular modeling was used to optimize lead compounds. nih.gov Through iterative rounds of synthesis, in vitro assaying, and computational modeling, derivatives with significantly improved affinity were identified. nih.gov For example, an initial hit compound showed only moderate binding, but optimization led to compound 14 , with a Ki of 105.6 nmol/L, and subsequently to compound 15 , with a high affinity of 2.8 nmol/L. nih.gov These studies demonstrate how computational predictions of binding affinity guide the structural modification of derivatives to enhance their potency. nih.gov

Table 1: Binding Affinities of Optimized Piperidine Derivatives against AChBP

Compound Binding Affinity (Ki)
Nicotine 777 nmol/L
Compound 14 105.6 nmol/L
Compound 15 2.8 nmol/L

Data sourced from research on acetylcholine-binding protein ligands. nih.gov

Beyond predicting where and how strongly a ligand binds, computational modeling helps to elucidate the specific molecular interactions that stabilize the protein-ligand complex. These models can visualize key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the piperidine-nicotinonitrile derivative and amino acid residues within the binding site.

For example, modeling the complex of a high-affinity piperidine derivative with AChBP revealed specific interactions that were responsible for its enhanced binding compared to a reference compound. nih.gov This detailed understanding of the binding mechanism is invaluable for structure-based drug design, allowing for rational modifications to the ligand to improve its fit and interaction profile within the target's active site. nih.gov Comparing compounds that differ only by a single structural element, such as a piperazine (B1678402) versus a piperidine ring, can reveal which structural features are critical for affinity and selectivity towards a specific biological target. nih.gov

Quantum Chemical Calculations for Delving into Structural and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic properties of a molecule. These methods can determine the three-dimensional structure (geometry), electron distribution, and energy levels of a compound like 5-(Piperidin-4-yl)nicotinonitrile with high accuracy.

These calculations are used to determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. Furthermore, these methods can map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding how the molecule will interact with its biological target. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to screen compounds for desirable drug-like properties, helping to identify potential liabilities early in the discovery process. sci-hub.sespringernature.com

Computational models can predict how a piperidine-nicotinonitrile derivative will be absorbed and distributed in the body. Key parameters include human intestinal absorption (HIA) and the ability to cross the blood-brain barrier (BBB). For example, in silico analysis of certain heterocyclic compounds has predicted excellent HIA rates (e.g., 96.39%), indicating good potential for oral bioavailability. researchgate.net The prediction of BBB permeability is especially important for compounds intended to act on the central nervous system (CNS). researchgate.net

Table 2: Sample In Silico ADMET Predictions for a Drug Candidate

Parameter Predicted Value/Characteristic Implication
Human Intestinal Absorption (HIA) > 90% Excellent oral absorption potential. researchgate.net
Blood-Brain Barrier (BBB) Permeability Permeable Compound may enter the central nervous system. researchgate.net
CYP450 Inhibition Inhibitor of 2C9, 2C19, 3A4 Potential for drug-drug interactions. researchgate.net
Aqueous Solubility (Log S) Low value Indicates higher solubility, favoring absorption. alliedacademies.org

This table represents typical parameters evaluated in ADMET screening.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences its absorption, distribution, and ability to cross cell membranes. It is commonly described by the partition coefficient (LogP) for the neutral form of a compound or the distribution coefficient (LogD) which accounts for all ionic species at a specific pH. acdlabs.com

Since a large proportion of drug candidates are ionizable, LogD is often a more physiologically relevant descriptor than LogP. acdlabs.com The pH of different body compartments varies, and the ionization state of a compound like this compound, which contains basic nitrogen atoms, will change accordingly. acdlabs.comacdlabs.com This change in ionization drastically affects its lipophilicity. acdlabs.com For example, a related compound, 5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridine , has a calculated LogP of 2.7, suggesting it is lipophilic. acdlabs.com However, its LogD at physiological pH (1-8) is negative, indicating it is much more water-soluble and less lipophilic in the body than the LogP value would suggest. acdlabs.com

This pH-dependent lipophilicity directly impacts a compound's ability to permeate cell membranes and reach its intracellular target, thus correlating with its cellular potency (e.g., IC50 values). By calculating LogD at relevant physiological pH values, researchers can better predict a compound's in vivo behavior and optimize its structure to achieve the desired balance of solubility and permeability for maximum therapeutic effect. researchgate.net

Table 3: pH-Dependent Lipophilicity (LogD) for a Piperidine Derivative

pH LogD Predominant State
2.0 -1.44 Ionized
7.4 -0.15 Mostly Ionized
10.0 1.85 Mixed
12.0 2.68 Neutral

Data based on the profile of 5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridine. acdlabs.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. mdpi.com For piperidine-nicotinonitrile derivatives, MD simulations offer crucial insights into their structural flexibility and how they interact with biological targets, such as proteins or enzymes. scilit.com

Binding Dynamics: Beyond analyzing the molecule in isolation, MD simulations are instrumental in studying the dynamic process of a ligand binding to its receptor. nih.govrsc.org Once a potential protein target is identified, a simulation can be run with the this compound derivative and the protein. This allows researchers to visualize the binding process on a molecular level, observing how the compound approaches the binding site and which interactions stabilize the complex. mdpi.com These simulations can identify key amino acid residues within the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. rsc.org Understanding these specific interactions is fundamental for structure-based drug design, as it provides a rational basis for modifying the molecule to improve its binding affinity and selectivity. nih.gov In studies of similar piperidine-based compounds, MD simulations have successfully revealed the crucial amino acid interactions responsible for their biological activity. rsc.org

The table below summarizes the key applications of MD simulations in the study of piperidine-nicotinonitrile derivatives.

MD Simulation Application Description Insights Gained
Conformational AnalysisExploration of the possible 3D structures of the molecule in a simulated physiological environment. nih.govIdentification of stable and low-energy conformations; understanding of molecular flexibility. nih.gov
Binding Mode AnalysisSimulation of the interaction between the compound and its biological target (e.g., a protein). nih.govVisualization of the binding pose; identification of key interacting amino acid residues. rsc.org
Stability of Ligand-Receptor ComplexAssessment of the stability of the formed complex over a period of time.Prediction of binding affinity and residence time of the compound in the binding site.

Pharmacophore Modeling and Virtual Screening Techniques for Lead Identification

Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug discovery for identifying new, promising molecules, known as "lead compounds," from vast chemical libraries. mdpi.com These methods are particularly valuable for scaffolds like this compound.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov For a molecule like this compound, a pharmacophore model would be constructed by identifying its key chemical features. These features typically include:

Hydrogen Bond Acceptors: The nitrogen atom in the nitrile group (-C≡N) and the nitrogen in the pyridine (B92270) ring. nih.govresearchgate.net

Hydrogen Bond Donors: The N-H group in the piperidine ring. nih.govresearchgate.net

Aromatic Rings: The pyridine ring, which can engage in pi-pi stacking interactions. nih.govresearchgate.net

Hydrophobic Features: The aliphatic carbon atoms of the piperidine ring.

The spatial arrangement of these features creates a 3D "query." This model serves as a template to search for other molecules that have a similar arrangement of functional groups, even if their underlying chemical skeletons are different. mdpi.com The quality of a pharmacophore model is often validated by its ability to distinguish known active compounds from inactive ones. mdpi.com

Virtual Screening: Once a validated pharmacophore model is established, it can be used as a filter in a process called virtual screening. nih.gov In this process, large digital libraries containing millions of chemical compounds are computationally screened against the pharmacophore model. mdpi.com The software searches for molecules in the library whose 3D structures can match the defined pharmacophoric features. peerj.com

This process rapidly narrows down the enormous number of candidate molecules to a manageable number of "hits" that are most likely to be active at the target of interest. jppres.com These hits can then be subjected to more detailed computational analyses, such as molecular docking and MD simulations, before being synthesized and tested in the laboratory. nih.gov This approach significantly accelerates the initial phase of drug discovery. mdpi.com For example, pharmacophore templates have been successfully used to design novel series of piperidin-4-yl-aminopyrimidine derivatives with potent biological activity. nih.gov

The table below outlines the steps involved in using pharmacophore modeling and virtual screening for lead identification based on the this compound scaffold.

Step Description Objective
1. Feature IdentificationKey chemical features of the active compound (e.g., this compound) are identified. researchgate.netTo define the essential interaction points for biological activity.
2. Model GenerationA 3D model representing the spatial arrangement of these features is created. nih.govTo create a query or template for searching.
3. Model ValidationThe model's ability to correctly identify known active and inactive compounds is tested. mdpi.comTo ensure the model is predictive and reliable.
4. Virtual ScreeningThe validated pharmacophore model is used to search large compound databases. peerj.comTo identify a diverse set of new molecules (hits) with the potential for similar activity.
5. Hit PrioritizationThe identified hits are ranked and selected for further in silico or experimental testing. jppres.comTo select the most promising candidates for lead development.

Preclinical Pharmacokinetic Evaluation of Piperidine Nicotinonitrile Compounds

Absorption and Bioavailability Studies in Preclinical Models (e.g., Oral Bioavailability in Animal Species)

The oral route is the most common and convenient method of drug administration. Therefore, determining the oral bioavailability of a compound is a primary objective in preclinical studies. Oral bioavailability is the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. This parameter is influenced by various factors, including aqueous solubility, membrane permeability, and first-pass metabolism in the gut and liver.

In the case of piperidine-nicotinonitrile compounds, the presence of the basic piperidine (B6355638) ring could influence its solubility and absorption characteristics. The nicotinonitrile moiety, a derivative of niacin, might also play a role in its absorption. Preclinical studies would typically involve administering the compound to animal models such as rats or mice via both oral (p.o.) and intravenous (i.v.) routes to determine its absolute bioavailability.

Table 1: Representative Oral Bioavailability Data for Structurally Related Compounds in Rats

CompoundClassOral Bioavailability (%)Animal Model
Piperine (B192125)Piperidine Alkaloid~24Wistar Rat researchgate.net
(-)-stepholidineTetrahydroprotoberberine<2Rat
FentanylPhenylpiperidine35 (oral)Human wikipedia.org

Note: This table presents data for structurally related compounds to provide a general context, as specific data for 5-(Piperidin-4-yl)nicotinonitrile is not available.

Distribution Profile and Tissue Penetration (e.g., Central Nervous System Penetration)

The distribution of a drug to its target site of action is crucial for its therapeutic effect. For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a key determinant of efficacy. The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent of a drug's distribution in the body.

Piperidine-containing compounds have shown variable CNS penetration. The physicochemical properties of the molecule, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, play a significant role in its ability to cross the BBB. For example, a study on novel 3-piperidinyl pyridine (B92270) derivatives as cholesterol 24-hydroxylase inhibitors demonstrated that a lead compound was able to penetrate the blood-brain barrier and reduce the levels of its target enzyme in the mouse brain after oral administration. acs.org In another instance, a brain-penetrant compound with selectivity for the cannabinoid type 2 receptor, which also contained a heterocyclic system, was found to have high brain concentrations after oral dosing in preclinical models. nih.gov

Table 2: Representative CNS Penetration Data for Structurally Related Compounds

CompoundClassBrain/Plasma RatioAnimal Model
Novel CH24H Inhibitor3-Piperidinyl PyridineNot specified, but confirmed penetrationMouse acs.org
CB2 Receptor LigandPyrrolobenzodiazepineHigh brain concentrations observedNot specified nih.gov
MethylphenidatePiperidine DerivativeReadily crosses the BBBHuman wikipedia.org

Note: This table presents data for structurally related compounds to provide a general context, as specific data for this compound is not available.

Elimination and Half-Life Assessment in Animal Models (e.g., Clearance Rates)

The elimination of a drug from the body, primarily through metabolism and excretion, determines its duration of action and potential for accumulation. The elimination half-life (t½) is the time required for the drug concentration in the plasma to decrease by half. Clearance (CL) is the volume of plasma cleared of the drug per unit time.

The piperidine ring is susceptible to various metabolic transformations, including N-dealkylation, hydroxylation, and oxidation. The cytochrome P450 (CYP) enzyme system in the liver is often responsible for the metabolism of piperidine-containing drugs. For example, the metabolism of 4-aminopiperidine (B84694) drugs has been shown to be mediated primarily by CYP3A4, leading to N-dealkylation. nih.gov Studies on piperine in rats have identified several metabolites, indicating that it undergoes significant biotransformation. nih.gov

The elimination half-life of piperidine derivatives can vary widely. For instance, the elimination half-life of piperine after intravenous administration in rats was approximately 8 hours. researchgate.net In contrast, methylphenidate has a much shorter half-life of 2-3 hours. wikipedia.org The half-life of a novel brain-penetrant CB2 receptor ligand was found to be around 23 hours after oral administration. nih.gov

For this compound, it is anticipated that it would be metabolized by hepatic enzymes, and the resulting metabolites would be excreted in the urine and/or feces. Preclinical studies would measure the rate of elimination and identify the major metabolites to understand its clearance pathways.

Table 3: Representative Elimination Half-Life Data for Structurally Related Compounds

CompoundClassElimination Half-Life (t½)Animal Model
Piperine (i.v.)Piperidine Alkaloid~8 hoursWistar Rat researchgate.net
MethylphenidatePiperidine Derivative2-3 hoursHuman wikipedia.org
CB2 Receptor Ligand (oral)Pyrrolobenzodiazepine~23 hoursNot specified nih.gov

Note: This table presents data for structurally related compounds to provide a general context, as specific data for this compound is not available.

Preliminary Stability and Metabolism Considerations in Biological Matrices

The stability of a compound in biological matrices such as plasma and liver microsomes is an important early indicator of its metabolic fate. In vitro assays using liver microsomes from different species (e.g., rat, mouse, human) are commonly used to assess metabolic stability and to identify potential species differences in metabolism.

The piperidine moiety can be a site of metabolic instability. However, structural modifications can be made to improve metabolic stability. For example, in a series of piperidine derivatives, the introduction of a hydroxyl group was shown to influence plasma clearance. The nicotinonitrile part of the molecule may also be subject to enzymatic hydrolysis or other metabolic transformations.

Preliminary in vitro studies for this compound would involve incubating the compound with liver microsomes and measuring the rate of its disappearance over time. This would provide an initial assessment of its intrinsic clearance and help in predicting its in vivo clearance. Identifying the major metabolites formed in these in vitro systems is also a key objective.

Advanced Analytical Characterization Techniques for Piperidine Nicotinonitrile Compounds

Spectroscopic Methods for Rigorous Structure Elucidation

Spectroscopic techniques are indispensable tools for the definitive structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of piperidine-nicotinonitrile compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For a compound like 5-(Piperidin-4-yl)nicotinonitrile, distinct signals are expected for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The aromatic protons of the nicotinonitrile moiety would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons on the piperidine ring would be found in the upfield region, with their chemical shifts and multiplicities indicating their axial or equatorial positions and their coupling with neighboring protons. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the pyridine ring and the nitrile group would resonate at lower field (δ 100-160 ppm), while the sp³ hybridized carbons of the piperidine ring would appear at higher field. rsc.orgresearchgate.net

2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the piperidine and pyridine rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data is predicted based on the analysis of structurally related compounds and may not represent the exact experimental values.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~152
Pyridine C3-~110
Pyridine C4-~140
Pyridine C5-~125
Pyridine C68.8 (d)~150
Pyridine H28.9 (s)-
Pyridine H48.1 (d)-
Nitrile C-~118
Piperidine C2'/C6'3.2 (m)~45
Piperidine C3'/C5'1.8 (m)~30
Piperidine C4'3.0 (m)~40
Piperidine H2'/H6' ax2.8 (m)-
Piperidine H2'/H6' eq3.5 (m)-
Piperidine H3'/H5' ax1.6 (m)-
Piperidine H3'/H5' eq2.0 (m)-
Piperidine H4'3.0 (m)-
Piperidine NH1.5 (br s)-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A sharp and intense absorption band around 2230-2210 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The C-H stretching vibrations of the aromatic pyridine ring would appear around 3100-3000 cm⁻¹, while the C-H stretching of the aliphatic piperidine ring would be observed in the 3000-2850 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring would typically produce a moderate absorption band in the region of 3500-3300 cm⁻¹. Bending vibrations for the C-H bonds of the rings and other fingerprint region absorptions would provide additional structural confirmation. researchgate.netnist.govchemicalbook.comspectrabase.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Disclaimer: The following data is based on typical IR absorption ranges for the functional groups present and may not represent the exact experimental values.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Piperidine)3500 - 3300
C-H Stretch (Pyridine)3100 - 3000
C-H Stretch (Piperidine)3000 - 2850
C≡N Stretch (Nitrile)2230 - 2210
C=C, C=N Stretch (Pyridine Ring)1600 - 1450
C-N Stretch1250 - 1020

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the cleavage of the bond between the pyridine and piperidine rings, as well as fragmentation within the piperidine ring itself, leading to characteristic fragment ions. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are essential for assessing the purity of piperidine-nicotinonitrile compounds and for confirming their identity by comparing their retention behavior with that of a reference standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.netunodc.orgepa.gov

The purity of a sample of this compound can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The identity of the compound can be confirmed by comparing its retention time with that of a certified reference standard.

Interactive Data Table: Exemplary HPLC Method Parameters

Disclaimer: The following parameters are for illustrative purposes and would require optimization for the specific compound.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis and purification of various compounds, including those with basic properties like piperidine derivatives. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" analytical method. analytics-shop.com

For the analysis of piperidine-nicotinonitrile compounds, SFC can offer excellent selectivity and efficiency. The use of chiral stationary phases in SFC is also a well-established method for the separation of enantiomers, should the compound possess a chiral center. The composition of the mobile phase, including the type and percentage of co-solvent (e.g., methanol, ethanol) and any additives, as well as the column temperature and backpressure, are critical parameters that are optimized to achieve the desired separation.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. For complex heterocyclic systems like piperidine-nicotinonitrile derivatives, single-crystal X-ray diffraction is crucial for confirming stereochemistry and understanding structure-activity relationships.

In a study of 2-methoxy-4,6-diphenylnicotinonitrile, X-ray diffraction analysis revealed that the compound crystallizes in the orthorhombic crystal system with the space group P21212. nih.gov The molecular structure consists of a central pyridine ring, substituted with two phenyl rings. The dihedral angle between the pyridine ring and one of the phenyl rings was found to be 10.853(58)°, indicating a nearly coplanar arrangement. nih.gov This type of detailed structural information is vital for computational modeling and drug design efforts.

The investigation of another related class, novel pyridine-substituted piperidine derivatives, led to the successful co-crystallization of a ligand with the Ls-AChBP (Lymnaea stagnalis acetylcholine-binding protein). This high-resolution crystal structure revealed a classic Loop C opening phenomenon and unique sulfur-π interactions, providing critical insights into the binding mode that were not fully captured by initial molecular docking studies. nih.gov Such crystallographic data is invaluable for designing new compounds with improved affinity and specificity for their biological targets.

Table 1: Crystallographic Data for Selected Nicotinonitrile Derivatives
CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)Reference
2-methoxy-4,6-diphenylnicotinonitrileOrthorhombicP2121210.853(58) (Pyridine-Phenyl) nih.gov
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-112.64 (Triazole-Indole) mdpi.com

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For newly synthesized piperidine-nicotinonitrile compounds, this analysis serves as a crucial checkpoint to confirm that the product has the expected empirical formula. This verification is essential for validating the success of a synthetic route and ensuring the purity of the compound before it undergoes further biological or physical characterization.

In the synthesis of a series of novel nicotinonitrile derivatives, elemental analysis was employed to confirm the structures of the newly formed compounds. For example, the synthesis of a pyridinethione derivative from a nicotinonitrile precursor was confirmed by elemental analysis, which was in agreement with the expected spectral data. chem-soc.si Similarly, the structures of various other synthesized nicotinonitrile derivatives were validated through elemental and spectral data, ensuring the correct composition of elements such as carbon, hydrogen, and nitrogen. chem-soc.siresearchgate.net

The results from elemental analysis are typically presented as the percentage of each element found in the sample, which are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity.

Table 2: Representative Elemental Analysis Data for a Nicotinonitrile Derivative
ElementTheoretical (%)Found (%)Reference
CCalculated ValueExperimental Value chem-soc.si
HCalculated ValueExperimental Value chem-soc.si
NCalculated ValueExperimental Value chem-soc.si

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Piperidine-Nicotinonitrile Lead Compounds with Enhanced Selectivity

The development of novel analogs of 5-(piperidin-4-yl)nicotinonitrile with improved selectivity is a key area of future research. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities. By systematically modifying the core structure, researchers can identify key pharmacophoric features that enhance binding affinity and selectivity for specific biological targets.

Key Strategies for Analog Design:

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine moiety, such as the introduction of substituents or its replacement with other saturated heterocycles, can significantly impact selectivity and pharmacokinetic properties.

Substitution on the Nicotinonitrile Core: Introducing various functional groups onto the pyridine (B92270) ring can modulate the electronic properties and steric interactions of the molecule with its target.

Pharmacophore Modeling: Computational approaches like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models for designing inhibitors with enhanced selectivity, for example, against specific kinases like Polo-like kinase-1 (PLK1) or KDR kinase. nih.govnih.govdovepress.commdpi.com

A series of potent and selective inhibitors of the sodium hydrogen exchanger-1 (NHE-1) were developed from 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, highlighting the potential for discovering highly active compounds through systematic structural modifications. nih.gov

Exploration of Underexplored Biological Targets and Emerging Disease Indications

While the initial therapeutic focus of piperidine-nicotinonitrile derivatives may be in areas like oncology, their structural features suggest potential for a broader range of applications.

Potential Therapeutic Areas:

Neurodegenerative Diseases: The piperidine nucleus is a common feature in drugs targeting the central nervous system. nih.gov Compounds with this scaffold are being investigated for their potential in treating conditions like Alzheimer's and Parkinson's diseases. sciencedaily.comnews-medical.netmdpi.comnih.gov Research into novel therapeutic compounds for neurodegenerative conditions has identified various small molecules that can protect neurons from degeneration. sciencedaily.com

Infectious and Parasitic Diseases: Piperidine derivatives have shown promise as antimalarial and antiparasitic agents. researchgate.netnih.govgoogle.com The development of new drugs is crucial to combat the emergence of multidrug resistance in protozoal parasites. researchgate.net

Inflammatory Disorders: Given the role of certain kinases in inflammatory pathways, selectively designed piperidine-nicotinonitrile analogs could be explored as anti-inflammatory agents.

The diverse biological activities of piperidine derivatives underscore the importance of screening these compounds against a wide array of biological targets to uncover new therapeutic opportunities. researchgate.net

Investigation into Advanced Drug Delivery Systems for Optimized Therapeutic Efficacy

The therapeutic efficacy of this compound and its analogs can be significantly enhanced through the use of advanced drug delivery systems. These systems can improve solubility, bioavailability, and target-specific delivery, while minimizing off-target effects.

Promising Drug Delivery Technologies:

Nanoparticle-Based Systems: Encapsulating the active compound in nanoparticles can improve its pharmacokinetic profile and enable targeted delivery to diseased tissues. nih.govnih.govmdpi.comul.ie Various materials, including lipids and polymers, can be used to formulate these nanoparticles. frontiersin.org

Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, offering a versatile platform for drug delivery. They can also be modified with targeting ligands to enhance accumulation at the desired site of action.

Polymeric Films: For localized delivery, incorporating the drug into polymeric films can provide sustained release over an extended period.

These advanced delivery systems hold the potential to overcome challenges associated with poor drug solubility and to achieve controlled release, thereby maximizing the therapeutic window of piperidine-nicotinonitrile-based drugs. sigmaaldrich.com

Addressing Synthetic Challenges and Opportunities for Green Chemistry Approaches in Compound Synthesis

The synthesis of this compound and its derivatives can present challenges, such as the need for multi-step procedures and the use of hazardous reagents. smolecule.com Future research will focus on developing more efficient and environmentally friendly synthetic routes.

Key Areas of Improvement:

Solvent-Free and Alternative Solvent Systems: The use of greener solvents, such as bio-based alternatives like eucalyptol, can significantly reduce the environmental impact of the synthesis process. sigmaaldrich.comresearchgate.netsigmaaldrich.comacs.org Solvent-free reaction conditions are another attractive green chemistry approach. researchgate.net

Microwave-Assisted Synthesis: This technology can accelerate reaction times and improve yields, offering a more sustainable alternative to conventional heating methods.

By embracing the principles of green chemistry, the synthesis of these promising compounds can be made more sustainable and cost-effective.

Collaborative Interdisciplinary Research Initiatives for Comprehensive Characterization and Translation

The successful translation of a promising compound like this compound from the laboratory to the clinic requires a collaborative, interdisciplinary approach.

Importance of Collaboration:

Academia-Industry Partnerships: Such collaborations are essential for bridging the gap between basic research and clinical development. 54.209.11 Academic institutions often excel in target identification and early-stage discovery, while pharmaceutical companies provide the resources and expertise for preclinical and clinical development. 54.209.11nih.gov

Multidisciplinary Teams: A comprehensive understanding of the compound's mechanism of action, pharmacokinetic profile, and safety requires the expertise of medicinal chemists, biologists, pharmacologists, and clinicians.

Translational Research: A focus on translational medicine, with a "bench-to-bedside" approach, is crucial for ensuring that preclinical findings are relevant to human disease and can be effectively translated into new therapies.

By fostering a collaborative environment, the full therapeutic potential of this compound and its derivatives can be realized more efficiently, ultimately benefiting patients with a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(Piperidin-4-yl)nicotinonitrile?

  • Methodology : A robust synthesis protocol involves coupling a piperidine derivative (e.g., 4-aminopiperidine) with a substituted nicotinonitrile precursor under reflux in a polar aprotic solvent (e.g., THF/EtOH 3:1 v/v) with a base such as triethylamine. For example, in analogous nicotinonitrile syntheses, reflux conditions (70–90°C) and purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) yield high-purity products . Catalytic systems like cesium carbonate or EDCl/HOBt can enhance coupling efficiency for sterically hindered intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the presence of the piperidine ring (δ 1.5–3.5 ppm for protons) and nitrile group (C≡N stretch at ~2200 cm1^{-1} in IR) .
  • Elemental Analysis : Validate calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) to assess purity .
  • HPLC-MS : Monitor impurities using reverse-phase chromatography with UV detection at 254 nm and confirm molecular ion peaks .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodology : Prioritize dimethyl sulfoxide (DMSO) for initial stock solutions due to the compound’s likely low aqueous solubility. For quantitative studies, use logP calculations (e.g., XLogP3 ~2.5) to predict partitioning behavior in biphasic systems. Experimentally, test solubility in methanol, acetonitrile, and chloroform, noting recrystallization potential from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

  • Methodology : Contradictions in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or residual solvents. Solutions include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping in piperidine) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton correlations, particularly in crowded aromatic regions .
  • Reaction Monitoring via LC-MS : Track intermediate formation to detect side products early .

Q. What computational strategies predict the biological activity of this compound analogs?

  • Methodology :

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the nitrile group’s hydrogen-bonding potential and piperidine’s conformational flexibility .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity data from analogs (e.g., antimicrobial or neuroactive derivatives) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

Q. How does substitution on the piperidine ring influence physicochemical properties?

  • Methodology :

  • Systematic SAR Studies : Synthesize analogs with substituents (e.g., methyl, benzyl) at the piperidine 4-position. Measure changes in logD (shake-flask method), solubility (UV spectrophotometry), and permeability (PAMPA assay) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C) to guide storage conditions .
  • X-ray Crystallography : Resolve crystal structures to correlate steric effects with bioavailability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Optimized Stoichiometry : Use 1.2 equivalents of piperidine derivatives to minimize unreacted nitrile precursors .
  • Flow Chemistry : Reduce side reactions (e.g., dimerization) via continuous flow reactors with precise temperature control .
  • In Situ FT-IR Monitoring : Detect intermediates in real time to adjust reaction parameters dynamically .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in bioassay results across analogs?

  • Methodology :

  • Dose-Response Curves : Repeat assays in triplicate (IC50_{50} ± SEM) to rule out experimental variability .
  • Cytotoxicity Profiling : Use counter-screens (e.g., HEK293 cells) to distinguish target-specific effects from general toxicity .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., pyrenyl-nicotinonitrile derivatives) to identify trends in activity .

Q. What statistical approaches validate experimental reproducibility in SAR studies?

  • Methodology :

  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical/bioactivity data to identify outliers .
  • Bland-Altman Plots : Quantify agreement between independent synthesis batches .
  • Hierarchical Clustering : Group analogs by similarity in activity profiles to prioritize lead compounds .

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Reactant of Route 1
Reactant of Route 1
5-(Piperidin-4-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-(Piperidin-4-yl)nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.